molecular formula C10H11Cl3O B8031473 1-Butoxy-2,3,4-trichlorobenzene CAS No. 1881289-21-9

1-Butoxy-2,3,4-trichlorobenzene

Cat. No.: B8031473
CAS No.: 1881289-21-9
M. Wt: 253.5 g/mol
InChI Key: XCXDEMGWQOAMMF-UHFFFAOYSA-N
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Description

1-Butoxy-2,3,4-trichlorobenzene is an organic compound with the molecular formula C10H11Cl3O. It is a derivative of benzene, where three chlorine atoms and one butoxy group are substituted on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butoxy-2,3,4-trichlorobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the substitution of hydrogen atoms on the benzene ring with chlorine atoms and a butoxy group. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-2,3,4-trichlorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove chlorine atoms or reduce the butoxy group to simpler alkyl groups.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dechlorinated or alkyl-substituted products.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butoxy-2,3,4-trichlorobenzene is utilized in various scientific research fields, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Employed in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-butoxy-2,3,4-trichlorobenzene involves its interaction with molecular targets through electrophilic or nucleophilic reactions. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules.

Comparison with Similar Compounds

  • 1-Butoxy-2,4,5-trichlorobenzene
  • 1-Butoxy-2,3,5-trichlorobenzene
  • 1-Butoxy-2,3,6-trichlorobenzene

Comparison: 1-Butoxy-2,3,4-trichlorobenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity in electrophilic and nucleophilic reactions, as well as distinct biological activities.

Properties

IUPAC Name

1-butoxy-2,3,4-trichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl3O/c1-2-3-6-14-8-5-4-7(11)9(12)10(8)13/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXDEMGWQOAMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297736
Record name Benzene, 1-butoxy-2,3,4-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881289-21-9
Record name Benzene, 1-butoxy-2,3,4-trichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881289-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-butoxy-2,3,4-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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